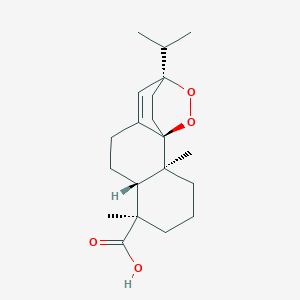
CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE (HUMAN)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE (HUMAN): is a synthetic analogue of the human alpha-calcitonin gene-related peptide. This compound belongs to the peptide class and is known for its significant biological activity. It is a modified version of the naturally occurring calcitonin gene-related peptide, which plays a crucial role in various physiological processes, including vasodilation, neuromodulation, and pain transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The cysteine residues at positions 2 and 7 are protected with acetamidomethyl (ACM) groups to prevent unwanted side reactions. The peptide chain is elongated step-by-step, and after the completion of the sequence, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE undergoes various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The ACM protecting groups can be selectively removed under acidic conditions to expose the cysteine thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in the presence of scavengers.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Deprotected cysteine residues.
Scientific Research Applications
CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying disulfide bond formation and peptide folding.
Biology: Investigated for its role in neuromodulation and vasodilation.
Medicine: Explored as a potential therapeutic agent for conditions like migraine and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The compound exerts its effects by binding to calcitonin gene-related peptide receptors, which are G protein-coupled receptors. This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as vasodilation and pain modulation. The receptor activity modifying proteins (RAMP1) and receptor component proteins (RCP) are essential for the proper functioning of these receptors .
Comparison with Similar Compounds
CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE is unique due to its specific modifications at cysteine residues 2 and 7. Similar compounds include:
Alpha-calcitonin gene-related peptide: The natural form without modifications.
Beta-calcitonin gene-related peptide: A variant with slight differences in amino acid sequence.
Adrenomedullin: Another member of the calcitonin peptide family with similar biological functions.
These compounds share structural similarities but differ in their specific biological activities and receptor interactions .
Properties
CAS No. |
125448-83-1 |
|---|---|
Molecular Formula |
C45H74O18 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinemethanesulfonic acid, 5-[[5-[(5-chloro-6-fluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-, lithium sodium salt](/img/structure/B1179573.png)

![N-[3-(acetylamino)-4-methylphenyl]-3-phenylpropanamide](/img/structure/B1179590.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B1179592.png)
